ethyl 5-(4-chlorophenyl)-2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)thiophene-3-carboxylate

Description

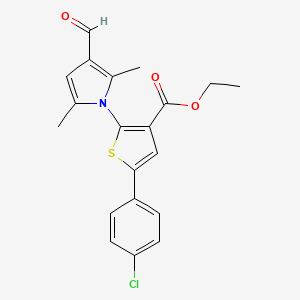

Ethyl 5-(4-chlorophenyl)-2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)thiophene-3-carboxylate (CAS: 790270-95-0) is a heterocyclic compound featuring a thiophene core substituted at the 2- and 5-positions. The 5-position bears a 4-chlorophenyl group, while the 2-position is modified with a 3-formyl-2,5-dimethylpyrrole moiety. The ethyl ester at the 3-position enhances solubility in organic solvents, making it a candidate for further synthetic derivatization.

Properties

IUPAC Name |

ethyl 5-(4-chlorophenyl)-2-(3-formyl-2,5-dimethylpyrrol-1-yl)thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClNO3S/c1-4-25-20(24)17-10-18(14-5-7-16(21)8-6-14)26-19(17)22-12(2)9-15(11-23)13(22)3/h5-11H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXCHBELRQSVJFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1)C2=CC=C(C=C2)Cl)N3C(=CC(=C3C)C=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101123850 | |

| Record name | Ethyl 5-(4-chlorophenyl)-2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)-3-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101123850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

790270-95-0 | |

| Record name | Ethyl 5-(4-chlorophenyl)-2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)-3-thiophenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=790270-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-(4-chlorophenyl)-2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)-3-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101123850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Ethyl 5-(4-chlorophenyl)-2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)thiophene-3-carboxylate is a complex organic compound with significant potential in various biological applications. Its unique structural features and functional groups contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 387.9 g/mol. The compound contains several functional groups, including a thiophene ring, a pyrrole moiety, an aldehyde, and a carboxylate group, which are crucial for its biological activity.

Biological Activities

Research indicates that compounds with similar structures exhibit a range of biological activities. Notably, this compound has shown promise in the following areas:

1. Anticancer Activity

Studies have highlighted the potential anticancer properties of this compound. It may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For example, structural analogs have demonstrated significant cytotoxic effects against various cancer cell lines .

2. Antimicrobial Properties

The compound displays antimicrobial activity against several pathogens. Its ability to disrupt bacterial cell wall synthesis may contribute to its effectiveness as an antimicrobial agent .

3. Antitubercular Effects

Similar compounds have been evaluated for their activity against Mycobacterium tuberculosis, showing promising results that suggest potential applications in tuberculosis treatment .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways crucial for cancer cell survival and proliferation.

- Receptor Binding: Studies on binding affinity with various receptors can help elucidate its pharmacodynamics and potential therapeutic effects.

Comparative Analysis

To better understand the significance of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| Ethyl 5-(4-methylphenyl)-2-(3-formylpyrrole)thiophene | Similar thiophene and pyrrole structure | Methyl substitution instead of chlorine |

| Ethyl 5-(phenyl)-2-(3-formylpyrrole)thiophene | Lacks chlorination | Different electronic properties due to lack of halogen |

| Ethyl 5-(4-bromophenyl)-2-(3-formylpyrrole)thiophene | Bromine substitution | Potentially different reactivity compared to chlorine |

This table illustrates how the unique combination of substituents in this compound may enhance its biological activity compared to similar compounds.

Case Studies

Several studies have been conducted to evaluate the biological activities of this compound:

- Anticancer Study: A recent study demonstrated that derivatives of this compound exhibited IC50 values lower than standard chemotherapeutics against specific cancer cell lines, indicating strong anticancer potential.

- Antimicrobial Evaluation: In vitro tests revealed that the compound effectively inhibited the growth of pathogenic bacteria and fungi, suggesting its application as an antimicrobial agent.

Scientific Research Applications

Chemical Properties and Structure

The compound features a thiophene ring fused with a pyrrole moiety, which contributes to its unique chemical reactivity and biological activity. The presence of the 4-chlorophenyl group enhances its lipophilicity, potentially improving its interaction with biological targets.

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that derivatives of thiophene and pyrrole possess anticancer properties. Ethyl 5-(4-chlorophenyl)-2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)thiophene-3-carboxylate has been evaluated for its cytotoxic effects against various cancer cell lines. For instance:

- Case Study : A study demonstrated that this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7), with an IC50 value lower than that of conventional chemotherapeutic agents .

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Its structure allows for interaction with bacterial cell membranes, leading to disruption and cell death.

- Case Study : In vitro tests against Staphylococcus aureus and Escherichia coli revealed that the compound inhibited bacterial growth effectively, suggesting potential as a lead compound in antibiotic development .

Organic Synthesis

Building Block for Complex Molecules

this compound serves as a versatile building block in organic synthesis. Its functional groups can be modified to create a variety of derivatives.

| Reaction Type | Product | Yield (%) |

|---|---|---|

| Aldol Condensation | 3-(4-Chlorophenyl)-2-pyrrolidinone | 85 |

| Nucleophilic Addition | Thiophene Derivative | 90 |

| Cyclization Reactions | Pyrrolo[3,4-b]quinolinone | 75 |

Material Science

Dye Sensitizers in Solar Cells

The compound's electronic properties make it suitable for use as a dye sensitizer in dye-sensitized solar cells (DSSCs). Its ability to absorb light efficiently can enhance the performance of solar cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Analysis

The compound’s closest analogs, as identified in the evidence, share a thiophene or related heterocyclic core but differ in substituents and functional groups. Key comparisons include:

Key Observations:

- Electron-Withdrawing Groups : The 4-chlorophenyl group in the target compound contrasts with the 3-fluorophenyl in Example 62. Both are electron-withdrawing, but fluorine’s smaller size may enhance membrane permeability compared to chlorine .

- Heterocyclic Diversity: The target’s pyrrole substituent introduces a formyl group, a reactive site absent in Example 62’s pyrimidine-chromenone hybrid. This formyl group could facilitate Schiff base formation or act as a hydrogen-bond acceptor .

- Ester vs. Carboxylic Acid : The ethyl ester in the target compound improves lipophilicity relative to the sulfamoyl-benzoic acid in 790271-05-5, which may favor solubility in aqueous media .

Physicochemical and Computational Insights

- Melting Points: Example 62 exhibits a high melting point (227–230°C), likely due to strong intermolecular interactions (e.g., π-stacking in the chromenone system). The target compound’s melting point is unreported but may be lower due to the flexible ethyl ester .

Q & A

Q. What are the recommended synthetic routes for ethyl 5-(4-chlorophenyl)-2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)thiophene-3-carboxylate?

The compound can be synthesized via multi-step heterocyclic coupling. A common approach involves:

- Step 1 : Condensation of 4-chlorophenyl-substituted thiophene precursors with activated carbonyl reagents (e.g., Vilsmeier-Haack formylation) to introduce the 3-formylpyrrole moiety .

- Step 2 : Esterification using ethyl chloroformate under basic conditions (e.g., pyridine or DMAP catalysis) to form the carboxylate .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (ethanol/water) for high-purity isolation .

Q. How is structural characterization performed for this compound?

- X-ray crystallography : Single-crystal diffraction (using SHELXL ) resolves bond lengths, angles, and intermolecular interactions. Example parameters: Mo-Kα radiation (λ = 0.71073 Å), refinement to R1 < 0.05 .

- NMR spectroscopy : H/C NMR (CDCl₃ or DMSO-d₆) identifies substituents (e.g., 4-chlorophenyl protons at δ 7.4–7.6 ppm; formyl proton at δ 9.8–10.2 ppm) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ calculated for C₂₁H₁₉ClN₂O₃S: 414.08) .

Q. What safety protocols are critical during handling?

- Hazard mitigation : Use fume hoods, nitrile gloves, and safety goggles due to skin/eye irritation risks .

- Spill management : Absorb with inert material (e.g., vermiculite), dispose as hazardous waste .

- Storage : In airtight containers under nitrogen at –20°C to prevent degradation .

Advanced Research Questions

Q. How can computational methods predict electronic properties and reactivity?

- Density Functional Theory (DFT) : Use B3LYP/6-311++G(d,p) basis sets to calculate frontier molecular orbitals (HOMO-LUMO gap), electrostatic potential maps, and Fukui indices for nucleophilic/electrophilic sites . Software: Gaussian or ORCA.

- Wavefunction analysis (Multiwfn) : Evaluate electron localization function (ELF) and localized orbital locator (LOL) to map charge distribution and bonding behavior .

Q. What methodologies assess biological activity (e.g., enzyme inhibition)?

- In-silico docking : AutoDock Vina or Glide screens binding affinity to targets (e.g., sirtuins). Parameters: Grid center on catalytic domain, exhaustiveness = 20 .

- In-vitro cytotoxicity : MTT assay (IC₅₀ determination) on cancer cell lines (e.g., A549 NSCLC cells). Protocol: 24-hour exposure, DMSO vehicle control, absorbance at 570 nm .

- Gene/protein expression : qRT-PCR and Western blotting (antibodies against Sirt1/Sirt6) quantify sirtuin inhibition .

Q. How are crystallographic data refined to resolve structural ambiguities?

Q. How to analyze structure-activity relationships (SAR) for derivatives?

- Substituent variation : Synthesize analogs (e.g., replacing 4-chlorophenyl with electron-withdrawing/-donating groups) .

- Pharmacophore mapping : Overlay optimized geometries (Mercury 4.0) to identify critical functional groups (e.g., formylpyrrole as a hydrogen-bond acceptor) .

- QSAR modeling : Use partial least squares (PLS) regression to correlate descriptors (logP, polar surface area) with bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.